4-Benzyl-1,3-thiazolidine-2-thione
Overview
Description
4-Benzyl-1,3-thiazolidine-2-thione is a heterocyclic compound with a five-membered C3NS ring . It has a molecular formula of C10H11NS2 and a molecular weight of 209.33 . This compound is typically off-white in color .
Synthesis Analysis
Thiazolidine-2-thione derivatives, such as 4-Benzyl-1,3-thiazolidine-2-thione, have been synthesized as XO inhibitors . The synthesis involves a multicomponent reaction of primary amines (amino acids), carbon disulfide, and γ-bromocrotonates . The structure-activity relationship revealed that the phenyl-sulfonamide group was indispensable for thiazolidine-2-thione derivatives to produce XO inhibitory activity .
Molecular Structure Analysis
The 4-Benzyl-1,3-thiazolidine-2-thione molecule contains a total of 25 bonds. There are 14 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 (thio-) carbamate (aliphatic) .
Chemical Reactions Analysis
Thiazolidine motifs, such as 4-Benzyl-1,3-thiazolidine-2-thione, behave as a bridge between organic synthesis and medicinal chemistry . They have been widely used in the field of drug synthesis . The reaction kinetics analyses confirmed that compound 6k exerted a mixed-type XO inhibition .
Physical And Chemical Properties Analysis
4-Benzyl-1,3-thiazolidine-2-thione has a melting point of 93-94℃ and a predicted boiling point of 328.4±25.0 °C . Its predicted density is 1.27±0.1 g/cm3 . It is typically stored under inert gas (nitrogen or Argon) at 2-8°C .
Scientific Research Applications
Use in Synthesis of Bioactive Compounds : 4-Benzyl-thiazolidine-2-thione has been utilized as a chiral auxiliary in the asymmetric synthesis of bioactive compounds, such as 2-methyl-1-(p-nitrophenyl)-1,3-propane-diol, demonstrating its potential in stereoselective synthesis processes (Yang Gui-chun, 2007).
Application in Gold(I) Complexes for Cytotoxic Activity : Gold(I) complexes containing 4-Benzyl-1,3-thiazolidine-2-thione as a ligand have shown cytotoxic activity against cancer cells. These complexes displayed a broad spectrum of pharmacological properties, indicating potential for therapeutic applications (J. Chaves et al., 2014).
Intramolecular Interactions in Crystal Structures : Studies on the crystallographic structures of products derived from 4-Benzyl-1,3-thiazolidine-2-thione have revealed interesting intramolecular non-bonded S⋯S interactions. These findings contribute to the understanding of molecular interactions in solid-state chemistry (Y. Nagao et al., 2000).
Development of Antidiabetic Agents : Derivatives of 4-Benzyl-1,3-thiazolidine-2-thione have been synthesized and evaluated for their hypoglycemic and hypolipidemic activities, showing potential as antidiabetic agents (T. Sohda et al., 1982).
Exo-Selective Hetero Diels–Alder Reactions : The compound has been used in the synthesis of 2-Arylimino-3-aryl-thiazolidine-4-thiones, which undergo exo-selective hetero Diels–Alder reactions. This showcases its utility in organic synthesis and the development of new synthetic methodologies (Sule Erol & I. Dogan, 2013).
Metal Complex Formation for Spectroscopic Studies : Research on metal complexes with 4-Benzyl-1,3-thiazolidine-2-thione has provided insights into their spectroscopic properties and potential applications in material science (N. A. Bell et al., 2001).
Insulin-Sensitizing Effects : Studies on benzylidene thiazolidinedione derivatives of 4-Benzyl-1,3-thiazolidine-2-thione have demonstrated insulin-sensitizing effects, indicating potential in treating conditions like insulin resistance (T. G. Araújo et al., 2011).
Future Directions
Thiazolidine motifs are compelling researchers to explore new drug candidates . They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on . This diversity in the biological response makes it a highly prized moiety . Therefore, the future direction in the study of these compounds could involve designing next-generation drug candidates .
properties
IUPAC Name |
4-benzyl-1,3-thiazolidine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDUGQISGRPGAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=S)S1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-1,3-thiazolidine-2-thione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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